molecular formula C16H26N2O B096058 N,N-Dibutyl-2-(methylamino)benzamide CAS No. 15236-36-9

N,N-Dibutyl-2-(methylamino)benzamide

Cat. No. B096058
CAS RN: 15236-36-9
M. Wt: 262.39 g/mol
InChI Key: PZKKEOMNHNBKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibutyl-2-(methylamino)benzamide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAB is a tertiary amine that belongs to the class of benzamides and has a molecular weight of 244.38 g/mol.

Mechanism Of Action

The mechanism of action of N,N-Dibutyl-2-(methylamino)benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. N,N-Dibutyl-2-(methylamino)benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and anticonvulsant effects.

Biochemical And Physiological Effects

N,N-Dibutyl-2-(methylamino)benzamide has been shown to have a range of biochemical and physiological effects in animal models. N,N-Dibutyl-2-(methylamino)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N,N-Dibutyl-2-(methylamino)benzamide has also been shown to have anticonvulsant effects in animal models of epilepsy and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N,N-Dibutyl-2-(methylamino)benzamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N,N-Dibutyl-2-(methylamino)benzamide has limited solubility in water, which can make it difficult to administer in certain experiments. N,N-Dibutyl-2-(methylamino)benzamide is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N,N-Dibutyl-2-(methylamino)benzamide. One area of interest is the development of N,N-Dibutyl-2-(methylamino)benzamide-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease. N,N-Dibutyl-2-(methylamino)benzamide has also been investigated for its potential as a diagnostic tool for these disorders. Another area of interest is the investigation of N,N-Dibutyl-2-(methylamino)benzamide's effects on other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of depression and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N,N-Dibutyl-2-(methylamino)benzamide and its potential applications in other fields of science.

Synthesis Methods

N,N-Dibutyl-2-(methylamino)benzamide can be synthesized through the reaction of N,N-dibutyl-4-aminobenzamide with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide and yields N,N-Dibutyl-2-(methylamino)benzamide as a white crystalline powder. The purity of N,N-Dibutyl-2-(methylamino)benzamide can be increased through recrystallization and other purification techniques.

Scientific Research Applications

N,N-Dibutyl-2-(methylamino)benzamide has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and neuroscience. N,N-Dibutyl-2-(methylamino)benzamide has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. N,N-Dibutyl-2-(methylamino)benzamide has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

15236-36-9

Product Name

N,N-Dibutyl-2-(methylamino)benzamide

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N,N-dibutyl-2-(methylamino)benzamide

InChI

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)14-10-8-9-11-15(14)17-3/h8-11,17H,4-7,12-13H2,1-3H3

InChI Key

PZKKEOMNHNBKCI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC

synonyms

N,N-Dibutyl-o-(methylamino)benzamide

Origin of Product

United States

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